molecular formula C5H8ClF3N4 B2767805 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1855888-52-6

5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B2767805
CAS No.: 1855888-52-6
M. Wt: 216.59
InChI Key: PSLVOQBHRURNCU-UHFFFAOYSA-N
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Description

5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride: is a chemical compound with the molecular formula C4H6F3N5·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is known for its unique chemical properties, which make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into various hydrazine derivatives.

    Substitution: The trifluoromethyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Hydrazine derivatives with altered chemical properties.

    Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, the compound is used to study enzyme interactions and inhibition. Its hydrazino group can form covalent bonds with enzyme active sites, making it a valuable tool for enzyme inhibition studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, the compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydrazino group, making it less reactive in enzyme inhibition studies.

    5-Hydrazino-1-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    3-(Trifluoromethyl)-1H-pyrazole: Lacks both the methyl and hydrazino groups, making it a simpler structure with different reactivity.

Uniqueness: 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is unique due to the presence of both the hydrazino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4.ClH/c1-12-4(10-9)2-3(11-12)5(6,7)8;/h2,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVOQBHRURNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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